molecular formula C23H18Cl2N2O4 B12016051 [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12016051
M. Wt: 457.3 g/mol
InChI Key: SDWJYXKRDVBOGC-LGJNPRDNSA-N
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Description

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a hydrazinylidene moiety, and dichlorobenzoate functionality. Its molecular formula is C30H24Cl2N2O5, and it has a molecular weight of 563.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the final product.

The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into hydrazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its hydrazinylidene moiety is known to exhibit anti-cancer and anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-methoxy-4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
  • [2-ethoxy-4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
  • [2-methoxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Uniqueness

The uniqueness of [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)18-9-8-16(24)12-19(18)25/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

SDWJYXKRDVBOGC-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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